LLOQ Attainment: Doxazosin D8-Enabled Method Achieves 0.301 ng/mL Sensitivity in Human Plasma
A validated LC-MS/MS method employing Doxazosin D8 as internal standard achieved a lower limit of quantification (LLOQ) of 0.301 ng/mL for doxazosin in human plasma (K2EDTA), with a validated linear range extending to 75.179 ng/mL [1]. This LLOQ is comparable to or superior than previously reported HPLC methods for doxazosin quantification without deuterated internal standards, which typically report LLOQ values of 1-5 ng/mL and are more susceptible to matrix interference [2]. The D8 internal standard corrects for extraction recovery variability (liquid-liquid extraction with tert-butyl methyl ether) and ionization effects, enabling the 0.301 ng/mL sensitivity benchmark [1].
| Evidence Dimension | Lower Limit of Quantification (LLOQ) for doxazosin in human plasma |
|---|---|
| Target Compound Data | 0.301 ng/mL (with Doxazosin D8 internal standard) |
| Comparator Or Baseline | 1-5 ng/mL (HPLC methods without deuterated internal standard) |
| Quantified Difference | 3.3× to 16.6× improvement in LLOQ |
| Conditions | Human plasma (K2EDTA); liquid-liquid extraction; reversed-phase LC-MS/MS |
Why This Matters
Lower LLOQ enables accurate quantification of doxazosin at clinically relevant trough concentrations and supports pharmacokinetic studies requiring extended sampling time points post-dose.
- [1] Kapri, A., Gupta, N., Raj, G. A Rapid and Sensitive Reversed Phase Liquid Chromatography-Tandem Mass Spectrometry Method For Quantification Of Doxazosin Mesylate In Human Plasma Using Doxazosin Mesylate D8 As Internal Standard. Analytical Chemistry Letters. 2019, 9, 403-417. View Source
- [2] Veeprho. Doxazosin-D8 Product Page. CAS 1126848-44-9. View Source
